molecular formula C18H16Cl2N2O5S B607834 GSK3491943 CAS No. 2215853-96-4

GSK3491943

カタログ番号: B607834
CAS番号: 2215853-96-4
分子量: 443.295
InChIキー: WTAZKBZVUKNROS-ZWKOTPCHSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TRPV4 is a mechanosensitive channel implicated in diverse physiological and pathological processes, including pulmonary edema, cancer progression, and vascular regulation . GSK3491943 demonstrates high specificity for TRPV4, effectively blocking channel activation and downstream signaling pathways. Preclinical studies highlight its ability to inhibit TRPV4-induced pulmonary edema, with favorable in vivo pharmacodynamic profiles and low toxicity .

特性

CAS番号

2215853-96-4

分子式

C18H16Cl2N2O5S

分子量

443.295

IUPAC名

3-chloro-4-(((3R,4S)-4-(4-chlorophenoxy)-3-hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl)sulfonyl)benzonitrile

InChI

InChI=1S/C18H16Cl2N2O5S/c19-13-2-4-14(5-3-13)27-17-9-22(10-18(17,24)11-23)28(25,26)16-6-1-12(8-21)7-15(16)20/h1-7,17,23-24H,9-11H2/t17-,18+/m0/s1

InChIキー

WTAZKBZVUKNROS-ZWKOTPCHSA-N

SMILES

OC[C@@]1(O)[C@H](CN(S(C2=C(C=C(C#N)C=C2)Cl)(=O)=O)C1)OC3=CC=C(C=C3)Cl

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

GSK3491943;  GSK-3491943;  GSK 3491943; 

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

TRPV4 antagonists represent a growing class of therapeutics, with several compounds under preclinical and clinical investigation. Below is a detailed comparison of GSK3491943 with key competitors:

Pharmacological Profiles

Compound Target Potency (IC₅₀/EC₅₀) Solubility Clinical Status Key Findings
GSK3491943 TRPV4 Not explicitly reported High Preclinical Blocks TRPV4-induced pulmonary edema; suitable in vivo PD/toxicity
GSK2798745 TRPV4 IC₅₀ = 16 nM High Phase I (heart failure) Orally active; safe and well-tolerated in humans
HC-067047 TRPV4 IC₅₀ = ~133 nM Moderate Preclinical Widely used in research; inhibits cancer cell migration
RN-1734 TRPV4 IC₅₀ = ~3.8 µM Low Preclinical Reduces inflammation and pain in animal models
Compound 36 TRPV4 EC₅₀ = 60 nM (agonist) High Preclinical Quinazolin-derived agonist; antiviral potential

Structural and Functional Insights

  • GSK3491943 vs. GSK2798745 : Both are TRPV4 antagonists developed by GSK, but GSK2798745 has advanced to clinical trials due to its oral bioavailability and established safety profile . Structural differences (undisclosed in public data) may underlie variations in tissue penetration or metabolic stability.
  • GSK3491943 vs. HC-067047 : HC-067047 is a research-grade antagonist with lower potency (IC₅₀ ~133 nM) compared to GSK3491943. Its moderate solubility limits therapeutic utility, whereas GSK3491943’s high solubility enhances bioavailability .
  • Agonist vs. Antagonist Dynamics : Compound 36, a TRPV4 agonist, contrasts with GSK3491943’s antagonism. Agonists like GSK1016790A induce cancer cell death but risk systemic side effects (e.g., vascular leakage), highlighting the therapeutic complexity of TRPV4 modulation .

Clinical and Preclinical Implications

  • GSK2798745 leads in clinical translation, demonstrating TRPV4 inhibition’s feasibility in heart failure. However, GSK3491943’s preclinical efficacy in pulmonary edema suggests niche applications in respiratory diseases .
  • Cancer Context: TRPV4 antagonists exhibit dual roles—suppressing tumor progression in some contexts (e.g., glioma) while normalizing vasculature in others.

Research Findings and Challenges

  • Mechanistic Complexity : TRPV4’s role in both promoting and inhibiting cancer underscores the need for compound-specific profiling. GSK3491943’s effects may vary by tissue type, necessitating targeted studies .
  • Toxicity Considerations: While GSK3491943 shows low toxicity in preclinical models, systemic TRPV4 antagonism risks disrupting physiological mechanotransduction (e.g., endothelial function) .
  • Structural Optimization : The lack of publicly disclosed structures for GSK3491943 limits direct comparisons with analogs like GSK2798745. Advances in crystallography or SAR studies could elucidate critical pharmacophores.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK3491943
Reactant of Route 2
Reactant of Route 2
GSK3491943

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。